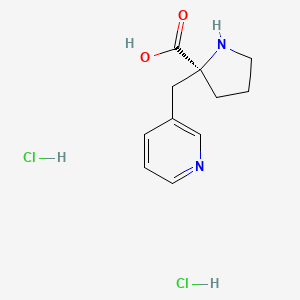

(S)-alpha-(3-pyridinylmethyl)-proline-2HCl

Description

BenchChem offers high-quality (S)-alpha-(3-pyridinylmethyl)-proline-2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-alpha-(3-pyridinylmethyl)-proline-2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(4-2-6-13-11)7-9-3-1-5-12-8-9;;/h1,3,5,8,13H,2,4,6-7H2,(H,14,15);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRDSHUHXUYTRA-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Definitive Guide to Novel Alpha-Quaternary Proline Derivatives

Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

Alpha-quaternary proline derivatives represent a pinnacle of peptidomimetic design, offering a dual advantage of conformational rigidity and metabolic stability . Unlike their non-quaternary counterparts, these scaffolds introduce a fully substituted carbon center at the

This guide analyzes the most recent literature (including 2024-2025 advances) on the synthesis and application of these derivatives. It moves beyond standard protocols to explore Memory of Chirality (MOC) , Self-Reproduction of Chirality (SRC) , and emerging biocatalytic cascades , providing a roadmap for integrating these motifs into next-generation therapeutics, particularly for HCV protease inhibition and oncology targets.

Structural & Conformational Dynamics: The "Alpha-Methyl Effect"

The biological potency of

Mechanistic Causality

-

Torsional Restriction: The steric clash between the

-substituent and the carbonyl oxygen (or amide nitrogen) severely limits rotation around the -

Secondary Structure Induction: This restriction stabilizes specific secondary structures, most notably

-turns (types I and III) and -

Proteolytic Resistance: The absence of an

-proton eliminates the primary abstraction site for many proteases and racemases, extending the in vivo half-life of peptide drugs.

Figure 1: Causal pathway of the Alpha-Methyl Effect, illustrating how steric bulk translates to biological stability.

Advanced Synthetic Methodologies

The synthesis of

A. Memory of Chirality (MOC)

Developed by Kawabata et al. , this method is unique because it does not require an external chiral auxiliary or catalyst. It relies on the dynamic chirality of the reactive enolate intermediate .

-

Mechanism: An

-Boc- -

Outcome: Intramolecular cyclization occurs faster than enolate racemization, transferring the "memory" of the original chiral center to the new quaternary center with retention of configuration.

B. Proline Dimer / Self-Reproduction of Chirality (SRC)

A cutting-edge approach (highlighted in 2025 literature by Mhaske et al. ) utilizes proline itself as a chiral scaffold.

-

Mechanism: Proline is dimerized or coupled to a temporary tether to form a bicyclic system. This rigid framework allows for stereoselective alkylation at the

-position. -

Advantage: Atom-economical and scalable, avoiding heavy metal waste associated with traditional transition metal catalysis.

C. Biocatalytic Cascades (TrpB-IRED)

Recent work (2021-2022) utilizes engineered Tryptophan Synthase

-

Mechanism: TrpB catalyzes a C–C bond formation between an amino acrylate and a ketone, followed by IRED-mediated cyclization.[2]

-

Significance: Allows access to non-canonical prolines with remote stereocenters that are difficult to access chemically.

Comparative Analysis of Methods

| Feature | Memory of Chirality (MOC) | Proline Dimer (SRC) | Biocatalytic Cascade |

| Chirality Source | Substrate (Dynamic Enolate) | Substrate (Rigid Scaffold) | Enzyme (Protein Pocket) |

| Key Reagents | KHMDS, DMF | NaHMDS, MeI | TrpB, IRED, PLP |

| Temp. Requirement | Cryogenic (-60°C) | -78°C to RT | Physiological (30-37°C) |

| Scalability | High (Gram scale) | High (Multi-gram) | Medium (Enzyme dependent) |

| Atom Economy | Excellent | Good | Excellent |

Detailed Experimental Protocol: Memory of Chirality Cyclization

This protocol is based on the definitive work by Kawabata, adapted for high reproducibility in a drug discovery setting. It yields

Objective

Synthesis of

Reagents & Equipment

-

Substrate:

-Boc- -

Base: Potassium Hexamethyldisilazide (KHMDS), 0.5 M in toluene (1.1 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide), ultra-dry (<50 ppm H2O)

-

Quench: Aqueous NH4Cl

-

Apparatus: Flame-dried round-bottom flask, inert atmosphere (Ar or N2), cryostat (-60°C).

Step-by-Step Methodology

-

Preparation (Inert Environment):

-

Flame-dry a 50 mL round-bottom flask and cool under a stream of Argon.

-

Dissolve the substrate (

-Boc-

-

-

Cryogenic Cooling:

-

Cool the solution to -60°C using a cryostat or a chloroform/dry ice bath. Critical: Temperature control is vital. Above -40°C, the enolate axis rotates, leading to racemization.

-

-

Enolate Formation & Cyclization:

-

Add KHMDS (1.1 mmol, 2.2 mL of 0.5 M solution) dropwise over 5 minutes via syringe pump.

-

Stir the reaction mixture at -60°C for 1 to 2 hours .

-

Mechanistic Note: The base removes the

-proton. The resulting enolate is chiral (atropisomeric). The pendant bromopropyl group is positioned for an

-

-

Quenching & Workup:

-

Quench the reaction at -60°C by adding saturated aqueous NH4Cl (5 mL).

-

Allow the mixture to warm to room temperature.

-

Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2 x) and brine (1 x) to remove DMF.

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Purification & Analysis:

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Validation: Analyze ee via Chiral HPLC (e.g., Chiralpak AD-H column). Expect >95% ee with retention of configuration (S

S).[4]

-

Figure 2: Mechanism of Kawabata's Memory of Chirality (MOC) strategy. The transient chiral enolate is the key to stereochemical retention.

Medicinal Chemistry Applications

HCV Protease Inhibitors

The most commercially significant application of

-

Role: The quaternary proline (often part of a P2 macrocycle) positions the inhibitor's warhead precisely against the catalytic triad (His57, Asp81, Ser139).

-

Examples:

-

Grazoprevir (MK-5172): Features a bi-macrocyclic structure where the proline derivative is crucial for potency against resistant variants (GT-3a).

-

Glecaprevir: Uses a quinoxaline-based macrocycle with a quaternary proline motif to achieve pan-genotypic activity.

-

Oncology: PRMT Inhibitors

Recent studies (2016-2024) have utilized conformationally constrained peptidomimetics to inhibit Protein Arginine Methyl Transferases (PRMTs) .

-

Mechanism: Incorporating

-methyl proline into peptide substrates locks them into a "turn" conformation that mimics the natural histone tail substrate but prevents enzymatic turnover.

References

-

Stereoselective Synthesis of Quaternary Proline Analogues Source: PMC / NIH URL:[Link]

-

Asymmetric Cyclization via Memory of Chirality: A Concise Access to Cyclic Amino Acids with a Quaternary Stereocenter Source: Journal of the American Chemical Society (Kawabata et al.) URL:[Link]

-

Atom-Economical and Scalable Asymmetric Synthesis of Daridorexant Key Starting Material (S)-2-Methylproline via the Memory of Chirality Source: Organic Process Research & Development (Mhaske et al., 2025) URL:[3][7][Link][3]

-

Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis Source: PubMed / NIH URL:[Link]

-

Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade Source: ChemRxiv (2022) URL:[Link][3]

-

Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors Source: PMC / NIH URL:[Link]

Sources

- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. Asymmetric cyclization via memory of chirality: a concise access to cyclic amino acids with a quaternary stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Pyridine-Containing Amino Acids for Peptidomimetics

Executive Summary

Peptidomimetics represent a critical evolution in drug discovery, addressing the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The strategic incorporation of non-canonical amino acids is a cornerstone of this field. Among these, pyridine-containing amino acids, particularly the isomers of pyridylalanine (Pal), have emerged as exceptionally versatile tools. The pyridine ring is not merely a bioisostere of phenylalanine; its unique electronic properties, hydrogen-bonding capabilities, and influence on molecular conformation offer a sophisticated toolkit for medicinal chemists. This guide provides an in-depth analysis of the synthesis, incorporation, and application of pyridine-containing amino acids, offering researchers, scientists, and drug development professionals a technical framework for leveraging these building blocks to create next-generation therapeutics.

Introduction: The Strategic Value of the Pyridine Moiety in Peptidomimetics

Natural peptides, despite their high potency and selectivity, are often hampered as therapeutic agents by their rapid degradation by proteases and poor membrane permeability. Peptidomimetics aim to overcome these hurdles by designing molecules that mimic the structure and function of natural peptides but with improved drug-like properties. A key strategy in this endeavor is the substitution of natural amino acids with synthetic analogues.

The pyridine ring, a nitrogen-containing heterocycle, is an invaluable pharmacophore in drug design.[1][2] When incorporated into an amino acid scaffold, such as in pyridylalanine, it offers several distinct advantages over its carbocyclic counterpart, phenylalanine:

-

Enhanced Solubility and Polarity: The nitrogen atom in the pyridine ring introduces a dipole moment and acts as a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a peptide.[3][4] This is a critical factor for improving the biophysical characteristics and formulation of peptide drug candidates.[3]

-

Modulation of Biological Interactions: The pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets like receptors or enzymes, potentially increasing binding affinity and specificity.[5] Its ability to act as a Lewis base also allows for coordination with metal ions, a feature that can be exploited in the design of metalloprotein inhibitors or self-assembling peptide architectures.[6][7]

-

Conformational Constraint: The steric and electronic properties of the pyridine ring can restrict the conformational freedom of the peptide backbone. This pre-organization can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and leading to higher affinity. Studies have shown that intramolecular hydrogen bonds can form between the pyridine nitrogen and a nearby amide proton, further rigidifying the local structure.[8]

-

Metabolic Stability: The pyridine ring can alter the susceptibility of adjacent peptide bonds to enzymatic cleavage, thereby improving the metabolic stability and in vivo half-life of the peptidomimetic.[9]

-

Versatile Chemical Handle: The pyridine ring serves as a site for further chemical modification. A novel method for chemoselective peptide conjugation involves the late-stage N-alkylation of the pyridyl-alanine residue, allowing for the creation of functionally diverse and stable conjugates.[10]

The three constitutional isomers—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—offer subtle yet significant differences in their electronic and steric profiles, allowing for fine-tuning of a peptide's properties.[11]

Synthesis of Pyridylalanine Building Blocks for SPPS

The successful incorporation of pyridylalanine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires an N-terminally protected building block, most commonly with the fluorenylmethoxycarbonyl (Fmoc) group.[6][12][13][14] While numerous synthetic routes exist, a common and robust strategy involves the conjugate addition of pyridyl radicals to dehydroalanine (Dha) derivatives.[9]

Representative Synthetic Protocol: Fmoc-L-Pyridylalanine Synthesis via Photoredox Catalysis

This protocol is a generalized representation based on modern photoredox methodologies, which offer mild conditions and high functional group tolerance.[9]

Objective: To synthesize Fmoc-L-pyridylalanine from a Boc-protected dehydroalanine derivative and a corresponding halopyridine.

Pillars of the Protocol:

-

Mechanism: The reaction proceeds via the generation of a pyridyl radical from a halopyridine using a photosensitizer (e.g., an Iridium-based complex) and a stoichiometric amount of a reductant (e.g., Hantzsch ester). This radical then undergoes a conjugate addition to the dehydroalanine derivative.

-

Stereocontrol: Diastereoselectivity can be achieved by using a chiral auxiliary on the dehydroalanine substrate.

-

Self-Validation: Reaction progress can be monitored by TLC or LC-MS to ensure consumption of the starting material. The final product's purity is confirmed by NMR and mass spectrometry.

Step-by-Step Methodology:

-

Reaction Setup: In a nitrogen-flushed reaction vessel, dissolve the Boc-protected dehydroalanine derivative (1.0 eq), the corresponding halopyridine (e.g., 3-bromopyridine for 3-Pal) (1.5 eq), the photoredox catalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) (1-2 mol%), and the Hantzsch ester (2.0 eq) in a suitable solvent such as aqueous DMSO.[9]

-

Causality: The use of a degassed, inert atmosphere is critical to prevent quenching of the excited state of the photocatalyst by oxygen. DMSO/water is often chosen to solubilize both the organic substrates and the catalyst salts.

-

-

Photoreaction: Irradiate the stirred reaction mixture with visible light (e.g., a blue LED lamp) at room temperature. Monitor the reaction for 12-24 hours until completion.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected pyridylalanine.

-

Protecting Group Exchange (Boc to Fmoc): a. Boc Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM). Stir at room temperature for 1-2 hours. Co-evaporate with toluene to remove residual TFA. b. Fmoc Protection: Dissolve the resulting free amine in a mixture of 10% aqueous sodium carbonate and dioxane. Cool the solution to 0°C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq). Allow the reaction to warm to room temperature and stir overnight.

-

Causality: The basic conditions are necessary to deprotonate the amino group, allowing it to act as a nucleophile and attack the Fmoc-OSu reagent.

-

-

Final Workup and Isolation: Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate. The final Fmoc-L-pyridylalanine product can often be purified by precipitation or recrystallization.[15][16]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for SPPS.[17] Fmoc-Pal-OH derivatives are fully compatible with standard SPPS protocols.[6]

Workflow: Standard Fmoc-SPPS Cycle for Pal Incorporation

The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

Caption: Potential interactions of Pal isomers in a peptide chain.

Applications in Drug Discovery and Development: Case Studies

The theoretical advantages of incorporating pyridylalanine translate into tangible benefits in preclinical and clinical development.

-

Case Study 1: Improving Biophysical Properties of Glucagon Glucagon is a peptide hormone with therapeutic potential for hypoglycemia, but its utility is severely limited by poor solubility and stability at neutral pH. Researchers successfully addressed this by substituting multiple hydrophobic residues with 3-Pal and 4-Pal. [3]The resulting analogue, Gcg[3-Pal6,10,13, Aib16], demonstrated vastly superior aqueous solubility and stability while maintaining comparable pharmacological activity to the native hormone in animal models. [3]This work highlights the power of Pal as a hydrophilic aromatic surrogate to refine the biophysical character of peptide drug candidates. [3]

-

Case Study 2: Enhancing Oral Bioavailability of Cyclic Peptides Oral bioavailability is a major challenge for peptide therapeutics. A study on cyclic hexapeptides investigated the impact of Pal modification on permeability and oral uptake. [11]The study found that the pyridyl-Ala residue can be considered an amino acid that supports oral absorption, shedding light on its potential to improve pharmacokinetic profiles. [11]

-

Case Study 3: Potentiating Anticancer Peptides The interaction between the p53 tumor suppressor and its negative regulator MDM2 is a key target in cancer therapy. A recent study demonstrated that the antiproliferative activity of a p53-derived peptide (an MDM2 inhibitor) could be enhanced two-fold. [10]This was achieved by conjugating it to an RGD peptide (which targets integrins often overexpressed on tumor cells) via a novel N-alkylation of a pyridyl-alanine residue within the peptide sequence. [10]This showcases the dual role of Pal as both a structural component and a handle for advanced bioconjugation.

Conclusion and Future Outlook

Pyridine-containing amino acids are far more than simple analogues of phenylalanine. They are sophisticated, multifunctional building blocks that provide medicinal chemists with precise control over the physicochemical properties, conformation, and biological activity of peptidomimetics. From enhancing solubility and metabolic stability to enabling novel conjugation strategies, the strategic use of pyridylalanine isomers is a field-proven approach to optimizing peptide-based drug candidates. As synthetic methodologies become more advanced, the development of novel pyridine-containing amino acids with even more complex side chains and functionalities will continue to expand the toolkit for rational drug design, pushing the boundaries of what is achievable in therapeutic peptide engineering.

References

- Solid-phase synthesis of peptides with azopyridine side-chains for Mn(i)–CO binding and red-light responsive CO release. Inorganic Chemistry Frontiers (RSC Publishing).

- Mastering Peptide Synthesis with Fmoc-D-3-(4-pyridyl)-alanine. (2026-01-29).

- Fmoc-L-3-(2-pyridyl)-alanine: Your Premier Peptide Synthesis Building Block. (2025-11-16).

- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (2024-06-12). Organic Letters - ACS Publications.

- DiMarchi, R. D., et al. (2016-09-08). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry.

- Fmoc-b-(3-pyridyl)-Ala-OH. Sigma-Aldrich.

- Fmoc-3-(3'-pyridyl)-L-alanine. Chem-Impex.

- pyridyl)-L-alanine - Fmoc-3-(4. Chem-Impex.

- Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. ResearchGate.

- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023-02-16). The Journal of Organic Chemistry - ACS Publications.

- Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate.

- Dutta, S., et al. (2024-09-27). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters.

- 3-aminopyridine. Organic Syntheses Procedure.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021-10-13). PMC.

- Synthesis method of 2-amino pyridine compounds. Google Patents.

- 2021 11 22 Solid Phase Peptide Synthesis, native chmical ligation. (2021-11-22). YouTube.

- Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate.

- Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability. (2019-10-15). ResearchGate.

- Miller, S. J., et al. (2009-05-06). Pyridylalanine (pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines. Journal of the American Chemical Society.

- (S)-N-Fmoc-(3-Pyridyl)alanine. (2026-01-13). ChemicalBook.

- The Advantages of Pyridine-Containing Amino Acids in Research. (2026-01-17).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

- Peptide synthesis. Wikipedia.

- Fmoc-β-(3-pyridyl)-D-Ala-OH purum. Sigma-Aldrich.

- Video: Solid Phase Synthesis. (2017-02-22). JoVE.

- Hanyu, M., et al. (2005-07). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. Journal of Peptide Science.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. (S)-N-Fmoc-(3-Pyridyl)alanine | 175453-07-3 [chemicalbook.com]

- 16. Fmoc-β-(3-吡啶基)- D -Ala-OH purum, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 17. Peptide synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

asymmetric synthesis protocols for alpha-alkylated prolines

Application Note: Precision Engineering of Quaternary Centers –

Executive Summary

-Alkylated prolines (e.g.,However, synthesizing these motifs is synthetically non-trivial due to the "Quaternary Center Problem": the severe steric hindrance at the

This guide details two distinct, field-proven protocols to solve this challenge:

-

The Stoichiometric "Gold Standard": Seebach’s Self-Regeneration of Stereocenters (SRS).[1]

-

The Catalytic "Modern Standard": Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-AAA).

Protocol A: Self-Regeneration of Stereocenters (SRS)

Methodology: Seebach Oxazolidinone Strategy Best For: Routine introduction of simple alkyl groups (Methyl, Ethyl, Benzyl) on multigram scales.

Mechanistic Logic

Direct enolization of proline esters leads to racemization. The SRS method circumvents this by "temporarily" destroying the stereocenter at C2 to create a second stereocenter (acetal) at C2 of a bicyclic system. This new center then dictates the facial selectivity of the subsequent alkylation, effectively "regenerating" the original chirality.

Workflow Diagram (SRS)

Caption: The SRS pathway. The tert-butyl group (from pivaldehyde) forces electrophilic attack from the opposite face (trans-selective), ensuring high diastereoselectivity.

Detailed Protocol

Step 1: Formation of the Bicyclic Aminal

-

Reagents: L-Proline (1.0 eq), Pivaldehyde (3.0 eq), catalytic Trifluoroacetic acid (TFA), Pentane.

-

Procedure: Reflux L-proline with pivaldehyde in pentane using a Dean-Stark trap to remove water. The reaction creates cis-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.

-

Critical Insight: The cis-diastereomer is formed exclusively due to thermodynamic control. The bulky t-butyl group positions itself exo to the bicyclic system to minimize steric strain.

Step 2: Enolization and Alkylation

-

Reagents: LDA (1.1 eq), Alkyl Halide (e.g., MeI, BnBr), THF (anhydrous).

-

Conditions: -78°C strictly.

-

Procedure:

-

Generate LDA in THF at -78°C.[2]

-

Add the bicyclic aminal solution slowly (dropwise) to the LDA. Stir for 30-45 min.

-

Observation: The solution typically turns pale yellow (enolate formation).

-

Add the electrophile (R-X).

-

Allow to warm slowly to -30°C over 2-4 hours.

-

-

Why it works: The t-butyl group shields the cis-face of the enolate. The electrophile must attack from the trans-face (anti to the t-butyl group). This regenerates the quaternary center with the original absolute configuration (retention).

Step 3: Hydrolysis

-

Reagents: 48% HBr (aq) or 6M HCl.

-

Procedure: Reflux the alkylated intermediate in acid for 4-8 hours. This cleaves the aminal bridge, releasing pivaldehyde (volatile) and the free amino acid.

-

Purification: Ion-exchange chromatography (Dowex 50W) is required to remove salts.

Protocol B: Catalytic Decarboxylative Allylic Alkylation (Pd-AAA)

Methodology: Stoltz/Trost Pd-Catalysis Best For: Introducing functionalizable "handles" (Allyl groups) under mild, catalytic conditions. Ideal for late-stage functionalization.

Mechanistic Logic

Unlike SRS, which uses a stoichiometric auxiliary, this method utilizes a chiral Palladium catalyst. The substrate is an allyl enol carbonate or

Workflow Diagram (Pd-AAA)

Caption: The Pd-AAA cycle. The chiral ligand creates a specific binding pocket that dictates which face of the enolate attacks the allyl fragment during the recombination step.

Detailed Protocol

Step 1: Substrate Preparation

-

Convert the N-protected proline ester (e.g., N-Boc-Pro-OMe) into the Allyl Enol Carbonate .

-

Note: This is the "masked" enolate precursor.

Step 2: Catalytic Alkylation

-

Catalyst: Pd_2(dba)_3 (2.5 mol %) or Pd(OAc)_2.

-

Ligand: (S)-t-Bu-PHOX (Stoltz Ligand) or (S,S)-DACH-Phenyl Trost Ligand (5-6 mol %).

-

Solvent: THF or Toluene (anhydrous, degassed).

-

Procedure:

-

Pre-complex the Pd source and Ligand in solvent for 30 mins at RT (active catalyst generation).

-

Add the Allyl Enol Carbonate substrate.

-

Stir at RT (or 0°C for higher ee) until gas evolution (CO_2) ceases.

-

-

Mechanism: The Pd inserts into the allyl-oxygen bond. CO_2 is extruded (driving force). The resulting enolate and

-allyl Pd complex are held in a tight ion pair. The ligand environment forces the allyl group to attack the

Step 3: Post-Reaction

-

The product is an N-protected

-allyl proline ester. -

The allyl group can be subsequently oxidized (to aldehyde/acid), reduced (to propyl), or used in metathesis (RCM).

Comparative Data & Troubleshooting

| Parameter | Protocol A: Seebach SRS | Protocol B: Pd-AAA |

| Primary Utility | Bulk synthesis of simple alkyls (Me, Et) | High-value intermediates, Allyl handles |

| Scale | Scalable to >100g | Typically <10g (Catalyst cost) |

| Enantiomeric Excess | >98% de (Diastereocontrol) | 85-95% ee (Enantiocontrol) |

| Atom Economy | Low (Requires stoichiometric auxiliary) | High (Catalytic, CO2 byproduct) |

| Key Risk | Moisture kills LDA enolate | Oxygen kills Pd(0) catalyst |

Troubleshooting Table:

| Issue | Protocol | Probable Cause | Corrective Action |

| Low Yield | SRS | Incomplete enolization | Ensure LDA is fresh; maintain -78°C; increase deprotonation time. |

| Low ee% | Pd-AAA | Ligand oxidation | Use glovebox or strict Schlenk technique; repurify ligand. |

| Racemization | SRS | Temp > -78°C before alkylation | Keep cold! The enolate is stable only at low temp. |

| No Reaction | Pd-AAA | Catalyst poisoning | Ensure solvent is degassed (remove O2); check substrate purity. |

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Journal of the American Chemical Society.[3]

-

Beeson, T. D., & Stoltz, B. M. (2010). "Catalytic Enantioselective Decarboxylative Protonation." Nature Protocols (Contextualizing Pd-AAA logic).

-

Trost, B. M., et al. (2006). "Asymmetric Allylic Alkylation of Cyclic Vinylogous Esters and Thioesters." Journal of the American Chemical Society.[3]

-

Kawabata, T., et al. (1991).[3] "Memory of Chirality: Enantioselective Alkylation of Amino Acid Derivatives." Journal of the American Chemical Society.[3] (Alternative mechanistic grounding).

-

Maruoka, K., et al. (2005). "Practical Asymmetric Synthesis of Amino Acid Derivatives using Chiral Phase Transfer Catalysts." Proceedings of the National Academy of Sciences.

Sources

- 1. Stereoretentive formylation of ( S )-proline: new application of the self-regeneration of stereo-centres (SRS) principle via chelation to cobalt( iii ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02674A [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. princeton.edu [princeton.edu]

coupling conditions for sterically hindered alpha-proline derivatives

Application Note: Coupling Strategies for Sterically Hindered -Proline Derivatives

Executive Summary

The incorporation of

This guide details advanced protocols for coupling sterically hindered

Mechanistic Analysis: The Steric Wall

To solve the coupling problem, one must understand the failure mode.

-

Nucleophilic Poorness: The amine is secondary (part of the pyrrolidine ring) and shielded by the adjacent quaternary

-carbon. -

Electrophilic Shielding: When

-MePro is the carboxyl component, the incoming nucleophile must attack a carbonyl buried behind a methyl group and the ring structure.

Diagram 1: Steric Clash & Activation Pathways

This diagram illustrates the kinetic barriers and the decision logic for reagent selection.

Caption: Decision matrix for selecting coupling reagents based on phase and steric severity.

Reagent Selection Strategy

| Reagent Class | Specific Reagent | Mechanism | Recommended Use Case |

| Uronium/Aminium | COMU / HATU | Forms active ester (Oxyma/OAt).[1] | First Line: Standard SPPS of |

| Phosphonium | PyAOP / PyBrOP | Forms active ester; Nitrogen in ring assists coupling. | Second Line: When coupling to a secondary amine (e.g., |

| Acid Chloride | Ghosez's Reagent | Generates highly reactive acid chloride in situ. | Last Resort: "The Nuclear Option." Use when all active esters fail. Zero racemization if base is managed correctly.[2] |

Detailed Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Solid Phase Peptide Synthesis (SPPS) and moderate hindrance.

Scientific Rationale: COMU generates the Oxyma active ester, which is less sterically demanding than the OBt ester formed by HBTU. Oxyma also acts as a scavenger to suppress racemization (epimerization).

Materials:

-

Fmoc-

-MePro-OH (or derivative). -

COMU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium).

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

-

DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - use for Cys/His to prevent racemization).

Step-by-Step:

-

Stoichiometry: Use 4 equiv of Amino Acid, 4 equiv of COMU, 4 equiv of Oxyma, and 8 equiv of DIEA relative to resin loading.

-

Pre-activation: Dissolve AA, COMU, and Oxyma in DMF (0.2 M final conc). Add DIEA immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid ester hydrolysis or rearrangement.

-

Coupling: Add mixture to resin.

-

Room Temp: Shake for 2–4 hours.

-

Microwave (Recommended): Ramp to 75°C over 2 min, hold for 10 min. (Note: For Cys/His, limit to 50°C).

-

-

Monitoring: Standard Kaiser tests often fail for secondary amines. Use the Chloranil Test (blue = free secondary amine) or micro-cleavage HPLC/MS.

Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez's Reagent)

Best for: Extremely difficult couplings (e.g.,

Scientific Rationale: Active esters (HATU/COMU) may simply be too bulky to access the nucleophile. Acid chlorides are small, highly electrophilic, and do not generate the bulky leaving groups of active esters. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding the acidity of thionyl chloride.

Safety: Ghosez's reagent is moisture-sensitive. Perform under Argon/Nitrogen.

Step-by-Step:

-

Activation:

-

Dissolve Fmoc-

-MePro-OH (1.0 equiv) in anhydrous DCM or THF (concentration ~0.1 M). -

Add Ghosez’s Reagent (1.0–1.2 equiv).

-

Stir at room temperature for 15–30 minutes. Mechanism check: The formation of the acid chloride is indicated by the cessation of effervescence (if any) or monitoring via TLC (acid chloride runs differently than acid).

-

-

Coupling:

-

Add the solution of the pre-formed acid chloride to the amine component (Resin or Solution).

-

Base: Add Collidine (2.0–3.0 equiv) or DIEA . Collidine is preferred as it is a weaker base and less likely to cause Fmoc cleavage or epimerization.

-

-

Duration: React for 1–2 hours.

-

Quench: If solution phase, quench with water/bicarbonate. If solid phase, wash extensively with DCM then DMF.

Diagram 2: Ghosez's Reagent Activation Mechanism

Visualizing the conversion of the carboxylic acid to the acid chloride.

Caption: In-situ generation of acid chlorides using 1-Chloro-N,N,2-trimethyl-1-propenylamine.

Troubleshooting & Optimization Data

Comparative Yields for Hindered Couplings (Aib-Aib Model): Data synthesized from comparative studies (see Ref 1, 3).

| Reagent | Conditions | Yield (2h) | Epimerization Risk |

| HBTU/DIEA | 25°C, DMF | < 10% | Low |

| HATU/DIEA | 25°C, DMF | 65% | Moderate |

| COMU/Oxyma | 25°C, DMF | 85% | Low |

| PyAOP/HOAt | 25°C, DMF | 92% | Moderate |

| Acid Chloride | Ghosez, THF | >95% | Very Low (if base controlled) |

Critical Tips:

-

Solvent: For aggregation-prone sequences, use NMP instead of DMF. For acid chloride couplings, use DCM or THF .[2]

-

Double Coupling: Always double couple (2x 1h) rather than single long coupling (1x 12h) to preserve reagent activity.

-

Capping: After coupling a hindered residue, cap unreacted amines with acetic anhydride to prevent deletion sequences in subsequent steps.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Organic Letters, 4(15), 2615-2617.

-

Declerck, V., et al. (2004). Ghosez’s Reagent. Encyclopedia of Reagents for Organic Synthesis.

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Sigma-Aldrich. Peptide Coupling Reagents Guide.

Troubleshooting & Optimization

improving yield of alpha-alkylation of proline with 3-picolyl chloride

Technical Support Center: Optimizing

Ticket ID: PRO-ALK-3PIC-OPT

Subject: Improving Yield & Stereocontrol in Proline

Executive Summary

You are experiencing variable yields or low stereocontrol during the

The most common failure points in this specific reaction are:

-

Electrophile Degradation: 3-Picolyl chloride free base is highly unstable and polymerizes rapidly.

-

Improper Enolization Conditions: The lithium enolate of the proline-oxazolidinone is thermally fragile.

-

Workup pH Management: The product contains both a carboxylic acid (proline) and a basic pyridine ring, making isolation difficult if pH is not strictly controlled.

This guide provides a validated protocol and troubleshooting decision tree to stabilize your yields.

Module 1: The Critical Reagent (3-Picolyl Chloride)

The Core Problem: 3-Picolyl chloride is commercially supplied as a hydrochloride salt to prevent polymerization.

-

If you use the HCl salt directly: You consume 1 equivalent of your expensive base (LDA/LiHMDS) merely to neutralize the HCl. This generates heat and LiCl, which alters the aggregation state of the enolate, often lowering diastereoselectivity (

). -

If you free-base it too early: The free amine self-reacts (intermolecular N-alkylation) to form a pink/red polymer "tar" that kills the reaction.

Protocol: "Just-in-Time" Free-Basing Do not store the free base. Prepare it immediately before the alkylation step.

-

Dissolve: Take 3-picolyl chloride HCl (1.5 equiv relative to proline substrate) in minimal water.

-

Neutralize: Add saturated aqueous

or -

Extract: Rapidly extract into cold diethyl ether or DCM.

-

Dry: Dry over

for max 5 minutes in an ice bath. -

Concentrate: Evaporate solvent in vacuo at room temperature (do not heat).

-

Check: The resulting oil should be pale yellow/colorless.

-

Checkpoint: If the oil is pink or red , polymerization has occurred. Discard and restart.

-

-

Use: Dissolve in anhydrous THF and add to the enolate immediately.

Module 2: The Seebach SRS Workflow

The "Gold Standard" for this transformation utilizes the tert-butyl oxazolidinone to enforce stereocontrol.

Visualizing the Pathway

Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway for

Optimized Protocol Steps

| Step | Parameter | Critical Specification | Why? (Causality) |

| 1. Protection | Reagent | Pivalaldehyde (2-3 eq) | Forms the cis-oxazolidinone. The bulky t-butyl group forces the incoming electrophile to the opposite face (steric shielding). |

| 2. Deprotonation | Base | LDA (1.1 eq) | Use fresh LDA. Commercial LDA can be degraded by moisture, leading to incomplete enolization and recovery of starting material. |

| Temp | -78°C (Strict) | The enolate is unstable above -50°C. Warming causes ring opening or decomposition. | |

| Time | 30-45 mins | Sufficient time for deprotonation, but minimizes thermal exposure. | |

| 3. Alkylation | Addition | Slow stream | Add the fresh 3-picolyl chloride (in THF) slowly down the side of the flask to precool it before it hits the solution. |

| Cosolvent | HMPA or DMPU (Optional) | Adding 5-10% HMPA coordinates Lithium, breaking up aggregates and increasing enolate reactivity (improves yield for sluggish electrophiles). | |

| 4. Hydrolysis | Reagent | 6N HCl or HBr | Cleaves the aminal and the amide bond to release the amino acid. |

Module 3: Troubleshooting & FAQs

Troubleshooting Decision Tree

Figure 2: Diagnostic logic for common failure modes in proline alkylation.

Frequently Asked Questions

Q1: Can I use LiHMDS instead of LDA? A: Yes, LiHMDS is often preferred because it is less basic (pKa ~26 vs 36) and less prone to causing side reactions, but it is also less reactive. If using LiHMDS, allow a longer enolization time (1 hour at -78°C). Note: LDA is generally the standard for Seebach alkylations due to the kinetic acidity of the oxazolidinone.

Q2: My product is stuck in the aqueous layer during workup. Why?

A: The product,

-

Acidic pH: It is a dication (Protonated Pyridine + Protonated Amine). Soluble in water.[2][3]

-

Basic pH: It is an anion (Carboxylate). Soluble in water.[2][3]

-

Isoelectric Point (pI): You must adjust the pH to the pI (likely around pH 5-6) to maximize precipitation or extraction into organic solvents (like n-Butanol). Alternatively, use ion-exchange resin (Dowex 50W) for purification: load at acidic pH, wash with water, elute with dilute ammonia.

Q3: The reaction turns black upon adding the electrophile. A: This indicates decomposition of the 3-picolyl chloride or oxidative degradation of the enolate. Ensure your THF is peroxide-free and the system is under a positive pressure of Argon. If the electrophile was pink before addition, this black color is the result of rapid polymerization catalyzed by the Lewis-acidic lithium species.

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[1] Angewandte Chemie International Edition, vol. 35, no. 23-24, 1996, pp. 2708-2748.

-

Seebach, D., Naef, R., & Calderari, G. "Alpha-Alkylation of Amino Acids without Loss of the Optical Activity: Preparation of Alpha-Substituted Proline Derivatives." Tetrahedron, vol. 40, no. 8, 1984, pp. 1313-1324.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride." PubChem, 2024.

Sources

Technical Support Center: A Researcher's Guide to Handling (S)-alpha-(3-pyridinylmethyl)-proline-2HCl

Welcome to the technical support center for the handling of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl. This guide is designed for researchers, scientists, and drug development professionals who work with this and other hygroscopic compounds. Understanding the challenges posed by moisture sensitivity is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your research. This document provides in-depth, field-proven insights and practical solutions to common issues encountered during the storage, handling, and use of this hygroscopic material.

The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment. For a compound like (S)-alpha-(3-pyridinylmethyl)-proline-2HCl, which contains both a pyridine ring and a proline moiety as dihydrochloride salts, this affinity for water is significant. The presence of hydrochloride salts, in particular, enhances a molecule's ability to attract water. Pyridine hydrochloride itself is known to be a hygroscopic crystalline powder that is highly soluble in water.[1][2][3] Similarly, while L-proline is generally stable, its derivatives in salt form can also exhibit moisture sensitivity.[4][5]

Moisture absorption can lead to a cascade of experimental problems, including:

-

Inaccurate Weighing: The continuous absorption of water leads to a constantly changing mass, making it difficult to obtain an accurate measurement.

-

Physical Changes: The compound may change from a free-flowing powder to a clumpy or even "wet" solid, which can complicate handling and dissolution.[6]

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the compound's purity and potency.

-

Altered Solubility: Changes in the hydration state of the solid can affect its dissolution properties.

-

Reduced Shelf-Life: Long-term exposure to humidity can lead to significant degradation of the material.[4]

The following sections provide a comprehensive approach to mitigating these challenges through carefully designed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My vial of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl arrived as a solid, but now it appears clumpy and difficult to handle. What happened?

A1: This is a classic sign of moisture absorption. It is highly likely that the compound was exposed to ambient humidity at some point after the manufacturer's seal was broken. To salvage the material, you may consider drying it under a high vacuum, provided the compound is thermally stable. However, for critical applications, it is always best to use a fresh, unopened vial to ensure accuracy. To prevent this in the future, always store the compound in a desiccator and minimize its exposure to the open air during handling.[4]

Q2: I'm having trouble getting a stable reading on the analytical balance when weighing this compound. The mass keeps increasing. How can I get an accurate weight?

A2: This is a direct consequence of the compound's hygroscopicity. To obtain an accurate weight, you must minimize the time the compound is exposed to air and control the environment. The most effective method is to weigh the compound inside a glovebox with a controlled, low-humidity atmosphere. If a glovebox is not available, work quickly in a room with the lowest possible ambient humidity. An alternative is the "weighing by difference" method: pre-weigh a sealed vial containing the compound, quickly transfer the approximate amount needed to your reaction vessel, and then re-weigh the original vial. The difference in weight will be the amount of compound transferred.

Q3: How should I store (S)-alpha-(3-pyridinylmethyl)-proline-2HCl to maintain its integrity?

A3: Proper storage is paramount. The compound should be kept in a tightly sealed container at all times. This container should be placed inside a desiccator containing an active desiccant, such as silica gel or molecular sieves.[4] For highly sensitive experiments or long-term storage, consider placing the desiccator in a refrigerator or freezer, as indicated by the supplier's instructions. Before use, it is crucial to allow the container to warm to room temperature inside the desiccator to prevent condensation from forming on the cold powder when it is opened.

Q4: Can I prepare a stock solution of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl and store it for later use?

A4: Preparing a stock solution is an excellent strategy to mitigate the challenges of repeatedly weighing a hygroscopic solid. Once dissolved, the compound is no longer susceptible to atmospheric moisture in the same way. However, the stability of the compound in solution must be considered. It is recommended to prepare stock solutions fresh when possible. If you must store a stock solution, use an anhydrous solvent if appropriate for your application, and store it in a tightly sealed vial at the recommended temperature, protected from light. For aqueous solutions, be mindful of potential hydrolysis over time. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Compound is clumpy or appears "wet" | Moisture absorption from the atmosphere. | Dry the compound under vacuum if thermally stable. For future use, ensure storage in a desiccator and minimize handling time in open air.[4] For critical experiments, use a fresh vial. |

| Unstable weight on the analytical balance (mass continuously increases) | The compound is actively absorbing atmospheric moisture. | Weigh the compound in a low-humidity environment, such as a glovebox. Work quickly. Use the "weighing by difference" technique. |

| Poor solubility or incomplete dissolution | The physical state of the compound has been altered by moisture, or degradation has occurred. | Ensure the correct solvent is being used. Gentle heating or sonication may aid dissolution. If solubility issues persist, consider that the compound may have degraded and a fresh sample is needed. |

| Inconsistent experimental results (e.g., in bioassays) | Inaccurate initial concentration due to weighing errors from moisture absorption, or the compound has degraded. | Prepare stock solutions from a fresh vial of the compound. Aliquot stock solutions to ensure consistency between experiments. Re-evaluate and tighten handling procedures to minimize moisture exposure. |

| Precipitate forms in stock solution over time | The compound may be unstable in the chosen solvent, or it could be a result of degradation. | Prepare fresh stock solutions more frequently. Store solutions at the recommended temperature and protect from light. Consider using an anhydrous solvent if compatible with your experiment. |

Experimental Protocols

Protocol 1: Weighing (S)-alpha-(3-pyridinylmethyl)-proline-2HCl

This protocol details the steps for accurately weighing the hygroscopic compound.

-

Preparation:

-

Place a sealed container of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl and all necessary tools (spatula, weighing paper/boat, receiving vessel) inside a desiccator and allow them to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation on cold surfaces.

-

If available, prepare a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

-

-

Weighing in a Controlled Environment (Glovebox):

-

Transfer the analytical balance and all materials into the glovebox.

-

Tare the weighing vessel on the balance.

-

Quickly open the container of the compound, transfer the desired amount to the weighing vessel, and record the mass.

-

Immediately and tightly reseal the main container.

-

-

Weighing in Ambient Conditions (Rapid Method):

-

Ensure the weighing area has low humidity and minimal air drafts.

-

Have all materials ready and within immediate reach.

-

Tare the weighing vessel.

-

Open the compound container, and as quickly as possible, transfer the desired amount. Be prepared for the reading to drift upwards. It is often practical to aim for a target weight range rather than an exact figure.

-

Immediately close the compound container and proceed to the dissolution step without delay.

-

-

Weighing by Difference:

-

Place the sealed vial of the compound on the balance and record the initial mass.

-

Remove the vial from the balance, open it, and quickly transfer a small amount of the solid into your reaction flask.

-

Reseal the vial and place it back on the balance. Record the final mass.

-

The difference between the initial and final mass is the amount of compound transferred.

-

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution with minimal moisture absorption.

-

Acclimatization: Allow the sealed container of the compound to reach room temperature inside a desiccator.

-

Preparation: Gather all necessary materials: a clean and dry spatula, the appropriate volumetric flask or vial, and the chosen solvent. Pre-fill the vessel with about 80% of the final solvent volume.

-

Weighing: Accurately weigh the desired amount of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl using one of the methods described in Protocol 1.

-

Dissolution: Promptly transfer the weighed compound into the vessel containing the solvent.

-

Mixing: Securely cap the vessel and mix by vortexing, sonicating, or magnetic stirring until the compound is fully dissolved.

-

Final Volume: Add the solvent to reach the final desired volume and mix thoroughly.

-

Storage: Store the stock solution in a clearly labeled, tightly sealed container at the temperature specified in the compound's technical data sheet. For long-term storage, consider creating smaller aliquots to minimize contamination and degradation from repeated handling.

Visualizing the Workflow

Diagram 1: Decision Tree for Handling Hygroscopic Compounds

This diagram illustrates the decision-making process for handling (S)-alpha-(3-pyridinylmethyl)-proline-2HCl based on available equipment.

Caption: Decision workflow for weighing hygroscopic compounds.

Diagram 2: Impact of Moisture on Experimental Integrity

This diagram shows the cascading negative effects of improper handling of hygroscopic compounds.

Caption: The cascading effects of moisture on experimental outcomes.

References

-

Leader Biochemical Group. (n.d.). China Largest Manufacturer factory sales Pyridine hydrochloride CAS 628-13-7 CAS NO.628-13-7. Retrieved from [Link]

-

Howard University. (1955, January). Preparation of anhydrous pyridine hydrochloride. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]

Sources

- 1. China Largest Manufacturer factory sales Pyridine hydrochloride CAS 628-13-7, CasNo.628-13-7 Leader Biochemical Group China (Mainland) [leaderbiogroup.lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimization of Deprotection Steps for Pyridine-Functionalized Prolines

The following guide serves as a specialized technical support resource for researchers working with pyridine-functionalized prolines. It is structured to address the unique chemical challenges posed by the pyridine ring—specifically its Lewis basicity and potential for catalyst poisoning—during standard deprotection sequences.

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Boc, Fmoc, and Cbz removal in Pyridine-Proline Systems

Introduction: The "Pyridine Problem" in Peptide Chemistry

Welcome to the optimization guide. If you are here, you are likely experiencing stalled hydrogenations, difficult extractions, or inexplicable yield losses.

The Core Challenge:

Pyridine-functionalized prolines (e.g., 4-(pyridin-yl)-proline derivatives) introduce a basic nitrogen (

This guide replaces "standard protocols" with chemically compensated protocols designed to neutralize the interference of the pyridine ring.

Module 1: Hydrogenolysis of Cbz/Benzyl Groups

Issue: The reaction stalls or proceeds at negligible rates.

The Mechanism of Failure

In standard hydrogenolysis (Pd/C,

Troubleshooting & Protocol

Q: My Cbz deprotection has been running for 24 hours with no conversion. Should I add more catalyst? A: No. Adding more catalyst will only result in more poisoned catalyst. You must modify the electronic environment of the pyridine ring.

The Fix: Protonation-Assisted Hydrogenolysis

By adding an acid, you protonate the pyridine nitrogen. The resulting pyridinium ion (

Optimized Protocol:

-

Solvent: Methanol or Ethanol (degassed).

-

Additive: Add 1.1 equivalents of HCl (1M in MeOH) or Acetic Acid relative to the pyridine content.

-

Catalyst: 10 wt% Pd/C (standard) or 20 wt%

(Pearlman’s Catalyst). Pearlman's catalyst is often more robust for nitrogen-containing heterocycles. -

Pressure: Balloon pressure (1 atm) is usually sufficient once the pyridine is masked.

Comparative Data: Catalyst Performance

| Condition | Catalyst | Additive | Conversion (4h) | Outcome |

| Standard | 10% Pd/C | None | < 5% | Failed (Poisoning) |

| Optimized | 10% Pd/C | 1.1 eq HCl | > 98% | Success (HCl Salt) |

| Alternative | 20% Pd(OH)₂ | None | 60-80% | Slow, incomplete |

| Alternative | 20% Pd(OH)₂ | 1.1 eq AcOH | > 95% | Success (AcOH Salt) |

Critical Note: The product will be isolated as the hydrochloride or acetate salt. Do not attempt to neutralize during filtration, or the free pyridine may re-poison the catalyst and trap product on the carbon surface.

Module 2: Acidic Deprotection (Boc Removal)

Issue: Product loss during workup or inability to precipitate.

The Mechanism of Failure

Standard Boc removal uses TFA/DCM.[3] Upon completion, the proline nitrogen is protonated (

Troubleshooting & Protocol

Q: I treated my Boc-Pro-Py with TFA, but when I tried to extract with EtOAc/NaHCO3, the product disappeared. A: You likely washed it into the aqueous layer. The free base of a pyridine-proline is extremely polar. Avoid aqueous extraction entirely.

The Fix: Non-Aqueous Isolation

Optimized Protocol:

-

Reagent: 4M HCl in Dioxane or 50% TFA/DCM.

-

Reaction: Stir at room temperature until TLC indicates completion.

-

Workup (Precipitation Method):

-

Concentrate the reaction mixture to an oil (remove excess acid).

-

Add cold Diethyl Ether or MTBE .

-

If it oils out: Decant the ether, dissolve the oil in a minimum amount of MeOH, and re-add ether slowly with vigorous stirring.

-

-

Workup (Scavenging Method):

-

If a free base is absolutely required, dissolve the salt in MeOH.

-

Add a basic ion-exchange resin (e.g., Amberlyst A-21) until neutral pH.

-

Filter and evaporate.[1] Do not use aqueous NaHCO3.

-

Module 3: Basic Deprotection (Fmoc Removal)

Issue: Side reactions and difficult separations.

The Mechanism of Failure

While pyridine is a weak base, it can act as a nucleophilic catalyst. In Fmoc deprotection using piperidine, the generated dibenzofulvene (DBF) by-product is usually scavenged by the piperidine. However, if the proline derivative is sterically crowded, the reaction may be slow, and the basic pyridine ring can promote racemization at the

Troubleshooting & Protocol

Q: I see a "doublet" peak in my HPLC after Fmoc removal. Is this a rotamer or an impurity? A: Proline derivatives often show rotamers (cis/trans amide bonds). However, if the ratio is not solvent-dependent, it may be a diastereomer caused by racemization.

The Fix: DBU-Driven Deprotection For difficult or sensitive substrates, switch to a non-nucleophilic base protocol to minimize contact time.

Optimized Protocol:

-

Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

-

Time: Short bursts (2 x 5 min) rather than long incubations (30 min).

-

Rationale: DBU promotes rapid elimination of the Fmoc group via E1cB mechanism, while the small amount of piperidine scavenges the DBF.

Module 4: Visualization & Logic Flows

Workflow 1: Decision Matrix for Pyridine-Proline Deprotection

This logic flow ensures you select the correct condition to avoid catalyst poisoning or solubility issues.

Caption: Decision matrix for selecting deprotection conditions based on protecting group and specific pyridine-associated risks.

Workflow 2: Isolation Strategy for Zwitterionic Products

Isolating the free base of a pyridine-proline is the most common failure point.

Caption: Isolation workflow emphasizing non-aqueous neutralization to prevent product loss in water.

References

-

Sajiki, H., & Hirota, K. (2003).[4] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.[5][6][7] Chemical and Pharmaceutical Bulletin, 51(3), 320–324.

-

Ralhan, K., et al. (2015).[8] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[8] RSC Advances, 5, 104417–104425.[8]

-

Han, G., & Tam, J. P. (1997). A Method for the Selective Deprotection of Cbz Groups in the Presence of Benzyl Esters.[6][7] Organic Letters (Contextual grounding on Cbz removal strategies).

-

BenchChem Technical Support. (2025). A Comparative Study of Different Protecting Groups for Proline. BenchChem Protocols.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. peptide.com [peptide.com]

- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deprotection - Wordpress [reagents.acsgcipr.org]

Validation & Comparative

A Senior Application Scientist's Guide to Certificate of Analysis Standards for (S)-alpha-(3-pyridinylmethyl)-proline-2HCl

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research and drug development, particularly in the study of nicotinic acetylcholine receptors (nAChRs), the quality and purity of reference standards are paramount. (S)-alpha-(3-pyridinylmethyl)-proline dihydrochloride, a potent and selective nAChR agonist, is a critical tool for researchers. Its efficacy and the reproducibility of experimental results are directly contingent on the verifiable quality of the compound. This guide provides an in-depth technical comparison of the certificate of analysis (CoA) standards for (S)-alpha-(3-pyridinylmethyl)-proline-2HCl, offering insights into the critical quality attributes and the analytical methodologies used to verify them. We will also compare its typical specifications with those of other relevant nAChR agonists, Varenicline and Epibatidine, to provide a broader context for researchers.

Understanding the Certificate of Analysis: A Blueprint of Quality

A Certificate of Analysis is more than a mere specification sheet; it is a comprehensive document that attests to the quality and purity of a chemical substance. For a chiral molecule like (S)-alpha-(3-pyridinylmethyl)-proline-2HCl, the CoA provides critical information on its identity, strength, purity, and stereochemical integrity. Each parameter is a testament to the rigor of the manufacturing and quality control processes.

Here, we present a representative Certificate of Analysis for (S)-alpha-(3-pyridinylmethyl)-proline-2HCl, outlining the essential tests and their significance.

Table 1: Representative Certificate of Analysis for (S)-alpha-(3-pyridinylmethyl)-proline-2HCl

| Test | Specification | Method | Significance |

| Appearance | White to off-white solid | Visual Inspection | Confirms the physical form and absence of visible contaminants. |

| Identification by ¹H NMR | Conforms to structure | ¹H Nuclear Magnetic Resonance Spectroscopy | Provides unambiguous confirmation of the molecular structure by analyzing the chemical environment of each proton. |

| Identification by Mass Spectrometry | Conforms to molecular weight | Mass Spectrometry (MS) | Confirms the molecular weight of the compound, providing further evidence of its identity. |

| Assay (by HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the active pharmaceutical ingredient (API), ensuring its potency. |

| Chiral Purity (Enantiomeric Excess) | ≥ 99.0% e.e. (S-isomer) | Chiral HPLC | Crucial for biologically active chiral molecules, as the opposite enantiomer may have different or even adverse effects. |

| Water Content (Karl Fischer) | ≤ 1.0% | Karl Fischer Titration | Water can affect the stability and accurate weighing of the compound. |

| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) | Ensures that solvents used in the synthesis are removed to levels that are not harmful. |

| Related Substances (by HPLC) | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | High-Performance Liquid Chromatography (HPLC) | Identifies and quantifies any impurities, which could be starting materials, by-products, or degradation products, ensuring the safety and efficacy of the compound. |

The Science Behind the Specifications: A Deep Dive into Analytical Methodologies

The specifications on a CoA are underpinned by rigorous analytical testing. Understanding the principles behind these methods is crucial for interpreting the data and appreciating the quality of the reference standard.

Identity Confirmation: ¹H NMR and Mass Spectrometry

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is a powerful technique for elucidating the structure of a molecule. It provides detailed information about the chemical environment of each proton, allowing for a definitive confirmation of the compound's identity.

Caption: Workflow for ¹H NMR analysis to confirm molecular structure.

Mass Spectrometry (MS) provides a precise measurement of the mass-to-charge ratio of ionized molecules. This technique is invaluable for confirming the molecular weight of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl, adding another layer of confidence in its identity.

Caption: General workflow for Mass Spectrometry analysis.

Purity and Potency: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for determining the purity and assay of a compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol: Assay and Related Substances by HPLC

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The specific composition will depend on the column and the compound's properties.

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of the (S)-alpha-(3-pyridinylmethyl)-proline-2HCl reference standard and dissolve it in the mobile phase to a known concentration.

-

Sample Solution: Prepare the sample to be tested at approximately the same concentration as the standard solution.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for proline analogues.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample should match that of the standard. The area of the peak is proportional to the concentration, allowing for the calculation of the assay. Impurities will appear as separate peaks, and their area percentages can be calculated to determine the purity.

Caption: Workflow for HPLC analysis of assay and impurities.

The Criticality of Chirality: Chiral HPLC

For a chiral compound, ensuring the correct stereoisomer is present in high purity is of utmost importance. The biological activity often resides in one enantiomer, while the other may be inactive or even toxic. Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers.

Experimental Protocol: Chiral Purity by HPLC

-

Chiral Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating proline derivatives.

-

Mobile Phase Optimization: The mobile phase for chiral separations is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol). The ratio is critical for achieving good separation.

-

Standard and Sample Preparation: Prepare solutions of the racemic mixture (if available) and the test sample in the mobile phase.

-

Analysis: Inject the solutions into the chiral HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) is calculated based on the peak areas of the two enantiomers.

Comparative Analysis: (S)-alpha-(3-pyridinylmethyl)-proline-2HCl vs. Other nAChR Agonists

To provide a comprehensive understanding of the quality standards, it is beneficial to compare the typical CoA specifications of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl with other well-established nAChR agonists like Varenicline and Epibatidine.

Table 2: Comparison of Typical CoA Specifications

| Parameter | (S)-alpha-(3-pyridinylmethyl)-proline-2HCl (Representative) | Varenicline Tartrate[1][2][3] | (±)-Epibatidine Hydrochloride[4] |

| Appearance | White to off-white solid | White to off-white powder | Solid |

| Identification | ¹H NMR, MS conform to structure | ¹H NMR, MS conform to structure | Conforms to structure |

| Assay/Purity | ≥ 99.0% (HPLC) | >90% to 99.36% (HPLC) | ≥98% to ≥99% (HPLC) |

| Chiral Purity | ≥ 99.0% e.e. (S-isomer) | N/A (achiral) | N/A (sold as racemate) |

| Solubility | Soluble in water | 72 mg/mL in water[1] | Soluble in DMSO |

| Impurities | Individual ≤ 0.1%, Total ≤ 0.5% | Specified and unspecified impurities controlled | Not typically specified in detail for research grade |

This comparison highlights that while the core requirements for identity and purity are similar, the emphasis on chiral purity is a distinguishing and critical factor for (S)-alpha-(3-pyridinylmethyl)-proline-2HCl. The acceptable level of impurities is also a key differentiator between research-grade and pharmaceutical-grade materials, with the latter having much stricter controls as exemplified by the FDA's scrutiny of N-nitroso-varenicline in varenicline products.[5]

Conclusion: The Imperative of a Rigorous Certificate of Analysis

For researchers and drug development professionals, a detailed and transparent Certificate of Analysis is an indispensable tool. It provides the necessary assurance of the quality, purity, and identity of a critical reagent like (S)-alpha-(3-pyridinylmethyl)-proline-2HCl. By understanding the analytical methodologies behind the specifications and comparing them with established standards, scientists can make informed decisions, ensure the validity of their experimental data, and ultimately, accelerate the pace of discovery. The demand for high-quality, well-characterized reference standards is not merely a matter of compliance but a fundamental prerequisite for scientific integrity and progress.

References

-

AbMole BioScience. COA of Varenicline tartrate | Certificate of Analysis.

-

Generic Supplier. CERTIFICATE OF ANALYSIS: Varenicline Tartrate.

-

Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate.

-

U.S. Food and Drug Administration. Laboratory analysis of varenicline products.

-

LGC Standards. Varenicline Tartrate | CAS 375815-87-5.

-

Cayman Chemical. (±)-Epibatidine (hydrochloride) (CAS Number: 162885-01-0).

-

Tocris Bioscience. (±)-Epibatidine.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.